molecular formula C11H14N2 B13178125 3-(1H-indol-5-yl)propan-1-amine CAS No. 1000512-92-4

3-(1H-indol-5-yl)propan-1-amine

Cat. No.: B13178125
CAS No.: 1000512-92-4
M. Wt: 174.24 g/mol
InChI Key: VKEHESNSRNDKHR-UHFFFAOYSA-N
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Description

3-(1H-Indol-5-yl)propan-1-amine (CAS: 6245-89-2) is an indole-containing primary amine with a three-carbon alkyl chain linking the indole ring to the amine group. The compound, also known as homotryptamine when the indole substituent is at the 3-position, has a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.25 g/mol . Its structural features make it a candidate for pharmacological studies, particularly in neurological and anticancer research, due to the indole moiety's prevalence in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propan-1-amine group.

Another method involves the direct alkylation of indole with a suitable alkyl halide, followed by reduction to obtain the desired amine. For example, indole can be reacted with 3-bromopropan-1-amine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial to achieve efficient production. Commonly used methods include catalytic hydrogenation and reductive amination processes.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(1H-indol-5-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Positional Isomers: 3-Indolyl vs. 5-Indolyl Derivatives

The position of the indole substituent significantly impacts biological activity and physicochemical properties. For example:

  • 3-(1H-Indol-3-yl)propan-1-amine (homotryptamine) : This isomer, with the indole ring attached at the 3-position, shares the same molecular formula as the 5-yl derivative but differs in electronic distribution. It is reported in early studies as a serotonin receptor modulator .
  • 3-(1H-Indol-5-yl)propan-1-amine : The 5-yl substitution may enhance interactions with aromatic residues in enzyme active sites, as seen in derivatives targeting protein kinases (e.g., PERK inhibitors) .

Key Differences :

Property 3-Indolyl Isomer 5-Indolyl Isomer
LogP (lipophilicity) ~1.8 (estimated) ~1.5 (estimated)
Synthetic Accessibility Moderate (via tryptamine analogs) Challenging (requires regioselective indole functionalization)
Bioactivity Serotonergic activity Potential kinase inhibition

Chain Length Variants: Ethanamine vs. Propanamine Backbones

Alkyl chain length influences solubility and target binding:

  • 2-(1H-Indol-3-yl)ethan-1-amine (tryptamine) : A two-carbon chain derivative widely studied for its role in neurotransmitter pathways. It exhibits higher solubility in aqueous media compared to propanamine analogs .
  • This compound : The extended chain may improve membrane permeability but reduce aqueous solubility. This structural feature is exploited in anticancer agents like imidazole-indole hybrids, where longer chains enhance cellular uptake .

Physicochemical Comparison :

Compound Chain Length Molecular Weight (g/mol) Aqueous Solubility (mg/mL)
Tryptamine C2 160.21 12.5
This compound C3 174.25 8.2 (estimated)

Heterocyclic Analogs: Imidazole and Azetidine Derivatives

Replacing the indole ring with other heterocycles alters electronic properties and target selectivity:

  • 3-(1H-Imidazol-1-yl)propan-1-amine : Used in synthesizing metal sensors and kinase inhibitors, this compound exhibits higher basicity (pKa ~9.5) due to the imidazole ring, compared to the indole analog (pKa ~10.2) .
  • 3-(Azetidin-1-yl)propan-1-amine : The four-membered azetidine ring increases conformational rigidity, improving metabolic stability in drug candidates .

Substituent Variations: Trifluoromethyl and Benzyl Groups

Electron-withdrawing or bulky substituents modulate potency and pharmacokinetics:

  • 3-(3-Trifluoromethylphenyl)propan-1-amine : The trifluoromethyl group enhances lipophilicity (LogP ~3.1) and bioavailability, as seen in Cinacalcet HCl .
  • N-[2-(3-Aminopropoxy)-5-(1H-indol-5-yl)benzyl]-N-(2-piperazin-1-ylethyl)amine: This complex derivative targets kinase pathways, demonstrating the utility of indol-5-yl groups in polypharmacology .

Activity Comparison :

Compound Target IC50/EC50
This compound PERK kinase Not reported
Cinacalcet HCl Calcium-sensing receptor 2.5 nM
Imidazole-indole hybrids Anticancer (cell growth) 0.8–5.2 µM

Properties

CAS No.

1000512-92-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1H-indol-5-yl)propan-1-amine

InChI

InChI=1S/C11H14N2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8,13H,1-2,6,12H2

InChI Key

VKEHESNSRNDKHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCCN

Origin of Product

United States

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